![molecular formula C31H52N4O2 B15169032 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-29-4](/img/structure/B15169032.png)
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(decyloxy)phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bis(decyloxy)phenylmethyl intermediate: This step involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Condensation with pyrimidine-2,4-diamine: The intermediate is then reacted with pyrimidine-2,4-diamine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, thereby preventing cancer cell growth . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound also exhibits antitumor activity and is structurally similar due to the presence of a pyrimidine ring.
Pyrimido[4,5-d]Pyrimidine Analogs: These compounds share a similar bicyclic structure and are studied for their biological significance.
Uniqueness
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(decyloxy)phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Eigenschaften
CAS-Nummer |
650606-29-4 |
|---|---|
Molekularformel |
C31H52N4O2 |
Molekulargewicht |
512.8 g/mol |
IUPAC-Name |
5-[(3,4-didecoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H52N4O2/c1-3-5-7-9-11-13-15-17-21-36-28-20-19-26(23-27-25-34-31(33)35-30(27)32)24-29(28)37-22-18-16-14-12-10-8-6-4-2/h19-20,24-25H,3-18,21-23H2,1-2H3,(H4,32,33,34,35) |
InChI-Schlüssel |
DGYVVSZHUVSUDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


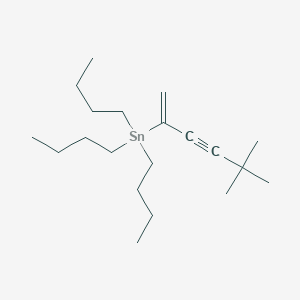
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)

![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
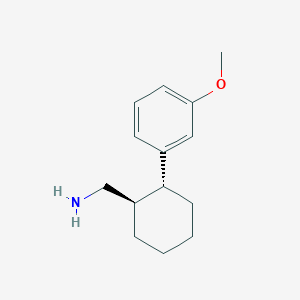
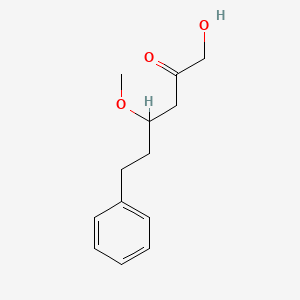
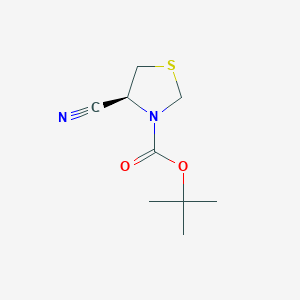
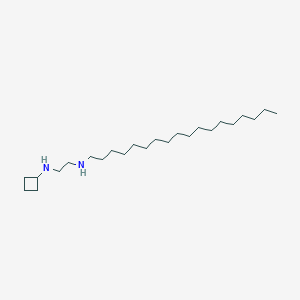
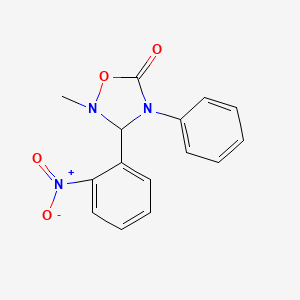
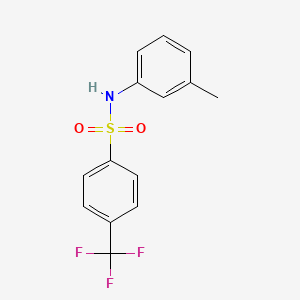
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
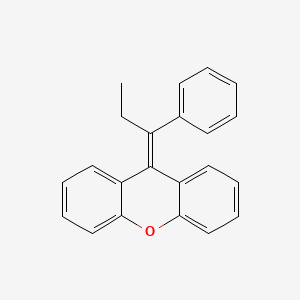
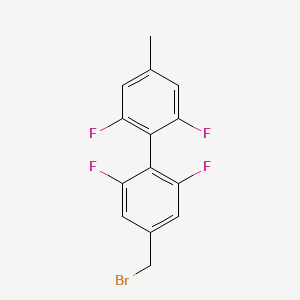
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
